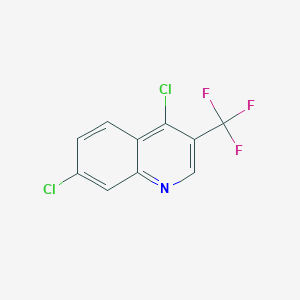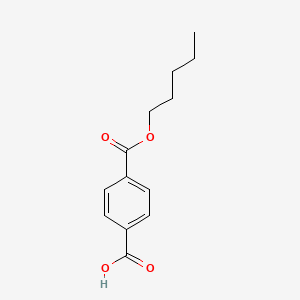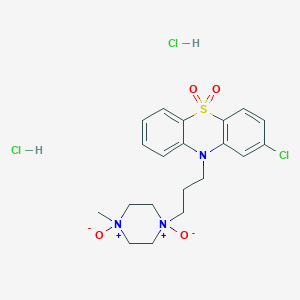
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride (Prochlorperazine N1,N4,S,S-Tetraoxide Dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride involves multiple steps, starting from prochlorperazine. The process typically includes the oxidation of prochlorperazine to introduce sulfone and dioxide groups. Specific reaction conditions, such as the choice of oxidizing agents and solvents, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale oxidation reactions under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to its parent form, prochlorperazine, under specific conditions.
Substitution: Various substituents can be introduced to the phenothiazine ring, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and potential as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of nausea, vomiting, and certain psychiatric conditions.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in the production of related compounds
Mechanism of Action
The mechanism of action of Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride is similar to that of prochlorperazine. It primarily works by blocking D2 dopamine receptors in the brain, which are involved in the regulation of nausea and vomiting. Additionally, it may interact with other neurotransmitter systems, including histaminergic, cholinergic, and noradrenergic pathways .
Comparison with Similar Compounds
Prochlorperazine Sulfone N1,N4-Dioxide Dihydrochloride can be compared to other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
Thioridazine: Used primarily for its antipsychotic effects but with a different side effect profile.
Properties
Molecular Formula |
C20H26Cl3N3O4S |
|---|---|
Molecular Weight |
510.9 g/mol |
IUPAC Name |
2-chloro-10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]phenothiazine 5,5-dioxide;dihydrochloride |
InChI |
InChI=1S/C20H24ClN3O4S.2ClH/c1-23(25)11-13-24(26,14-12-23)10-4-9-22-17-5-2-3-6-19(17)29(27,28)20-8-7-16(21)15-18(20)22;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H |
InChI Key |
KQXHIPAIXADZRD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-])[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



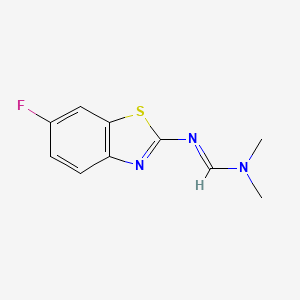
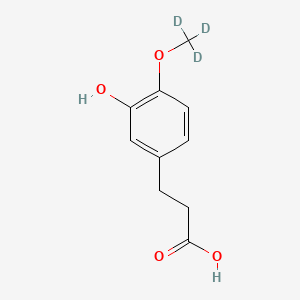


![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
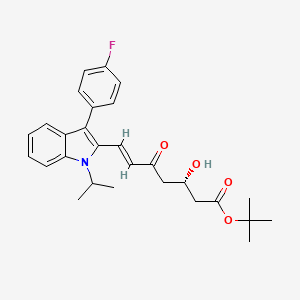
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
